molecular formula C10H7BrClNO B1291154 (7-Bromo-2-chloroquinolin-3-yl)methanol CAS No. 1017403-71-2

(7-Bromo-2-chloroquinolin-3-yl)methanol

Cat. No.: B1291154
CAS No.: 1017403-71-2
M. Wt: 272.52 g/mol
InChI Key: OEPCFZZHNNREOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-2-chloroquinolin-3-yl)methanol typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pH levels .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: (7-Bromo-2-chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be used for further research and development .

Scientific Research Applications

Chemistry: In chemistry, (7-Bromo-2-chloroquinolin-3-yl)methanol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various quinoline derivatives .

Biology: The compound is utilized in biological research to study its effects on different biological pathways and processes. It is often used in assays and experiments to understand its interactions with biological molecules .

Medicine: While not directly used as a therapeutic agent, this compound is studied for its potential medicinal properties. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development .

Industry: In industrial applications, the compound is used in the development of new materials and chemicals. It serves as a precursor for the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of (7-Bromo-2-chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

  • 7-Bromo-2-chloroquinoline-3-carbonitrile
  • 7-Bromo-2-chloroquinoline
  • 2-Chloroquinoline-3-carbaldehyde

Comparison: Compared to similar compounds, (7-Bromo-2-chloroquinolin-3-yl)methanol is unique due to the presence of the methanol group at the 3-position of the quinoline ring. This functional group imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(7-bromo-2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPCFZZHNNREOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640647
Record name (7-Bromo-2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017403-71-2
Record name (7-Bromo-2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1017403-71-2
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